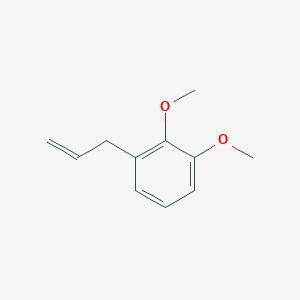
Benzene, 1,2-dimethoxy-3-(2-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,2-dimethoxy-3-(2-propenyl)-, also known as Benzene, 1,2-dimethoxy-3-(2-propenyl)-, is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzene, 1,2-dimethoxy-3-(2-propenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1,2-dimethoxy-3-(2-propenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fragrance and Flavor Industry
Methyl eugenol is widely used as a fragrance component in perfumes and cosmetics due to its pleasant aroma reminiscent of cloves. It is also employed as a flavoring agent in food products.
Applications:
- Perfumes : Used to impart a sweet, spicy scent.
- Cosmetics : Incorporated into lotions and creams for fragrance.
- Food Flavoring : Added to beverages and confectionery products.
Natural Health Products
Methyl eugenol is present in essential oils derived from various herbs and spices. It is utilized in natural health products for its potential therapeutic properties.
Applications:
- Aromatherapy : Used in diffusers and massage oils for its calming effects.
- Herbal Remedies : Found in formulations targeting digestive health and inflammation.
Agricultural Uses
Methyl eugenol serves as an attractant in pest management strategies, particularly for trapping certain fruit flies.
Applications:
- Pest Control : Employed in traps for the Mediterranean fruit fly (Ceratitis capitata) and other pests.
- Biopesticide Development : Investigated for its potential use in organic farming practices.
Research Studies
Several studies have been conducted to explore the efficacy and safety of methyl eugenol in various applications:
Case Study 1: Fragrance Stability
A study assessed the stability of methyl eugenol when incorporated into different cosmetic formulations. Results indicated that it maintained its aromatic properties over time, making it suitable for long-term use in personal care products .
Case Study 2: Pest Attractiveness
Research demonstrated that methyl eugenol significantly increased the capture rates of Ceratitis capitata in traps compared to control traps without the compound. This highlights its effectiveness as a natural pest attractant .
Regulatory Considerations
Despite its beneficial applications, methyl eugenol has faced scrutiny regarding its safety profile:
- The Canadian government has proposed restrictions on its use in cosmetics due to potential health risks associated with prolonged exposure .
- Ongoing assessments are required to evaluate new manufacturing processes or uses to ensure public safety.
Data Summary Table
| Application Area | Specific Uses | Regulatory Status |
|---|---|---|
| Fragrance Industry | Perfumes, cosmetics | Generally recognized as safe (GRAS) with restrictions in some regions |
| Food Flavoring | Beverages, confectionery | Approved but subject to limits |
| Agricultural Practices | Pest attractant | Under evaluation for safety |
| Natural Health Products | Aromatherapy, herbal remedies | Varies by formulation |
Eigenschaften
CAS-Nummer |
19754-21-3 |
|---|---|
Molekularformel |
C11H14O2 |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
1,2-dimethoxy-3-prop-2-enylbenzene |
InChI |
InChI=1S/C11H14O2/c1-4-6-9-7-5-8-10(12-2)11(9)13-3/h4-5,7-8H,1,6H2,2-3H3 |
InChI-Schlüssel |
YCEGFXBPWXEISZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)CC=C |
Kanonische SMILES |
COC1=CC=CC(=C1OC)CC=C |
Synonyme |
3-(2,3-DIMETHOXYPHENYL)-1-PROPENE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















